molecular formula C7H8BrN B1287082 4-(2-Bromoethyl)pyridine CAS No. 39232-05-8

4-(2-Bromoethyl)pyridine

Cat. No.: B1287082
CAS No.: 39232-05-8
M. Wt: 186.05 g/mol
InChI Key: HEYPEPZGVKJBFH-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)pyridine is a brominated pyridine derivative featuring a bromoethyl (-CH₂CH₂Br) substituent at the 4-position of the pyridine ring. The bromoethyl group acts as a versatile electrophilic site, enabling nucleophilic substitution reactions, which are critical in synthesizing pharmaceuticals, fluorinated ionic liquids, and polymer precursors . Key properties, such as molecular weight (~186.05 g/mol for C₇H₈BrN) and reactivity, are derived from analogs like 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine () and 4-(2-aminoethyl)pyridine ().

Properties

IUPAC Name

4-(2-bromoethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYPEPZGVKJBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590950
Record name 4-(2-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39232-05-8
Record name 4-(2-Bromoethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39232-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 4-Ethylpyridine

One common method involves the bromination of 4-ethylpyridine using bromine as the brominating agent. The reaction typically occurs in an organic solvent such as acetic acid under controlled temperatures to favor selective substitution at the ethyl group.

  • Reaction Conditions :
    • Reagents : Bromine (Br₂), acetic acid
    • Temperature : Controlled, typically at low temperatures to minimize side reactions
    • Yield : Varies based on conditions but can reach high levels with optimized parameters.

Reaction of 4-Pyridylacetic Acid with Phosphorus Tribromide

Another method involves converting 4-pyridylacetic acid into 4-(2-Bromoethyl)pyridine through a reaction with phosphorus tribromide (PBr₃). This method effectively replaces the carboxylic acid group with a bromoethyl group.

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale bromination processes using continuous flow reactors. This approach ensures consistent quality and efficiency in production.

  • Key Features :
    • Continuous flow systems allow for better control over reaction parameters.
    • Optimization of temperature, pressure, and reagent concentrations is crucial for maximizing yield and purity.

The following table summarizes various preparation methods for this compound, including reaction types, catalysts used, and yields obtained:

Method Reagents Catalyst Temperature Yield (%)
Bromination of 4-Ethylpyridine Br₂, Acetic Acid None Controlled High
Reaction with Phosphorus Tribromide 4-Pyridylacetic Acid, PBr₃ None Reflux High
Industrial Continuous Flow Process Br₂ Flow Reactor Controlled Very High

Reaction Mechanisms

The mechanisms involved in these reactions typically include:

  • Electrophilic Aromatic Substitution : In the bromination process, the bromine acts as an electrophile attacking the electron-rich pyridine ring.

  • Nucleophilic Substitution : When using phosphorus tribromide, the nucleophilic attack leads to the formation of the bromoethyl group from the carboxylic acid moiety.

Yields and Purity

Yields for these methods can vary significantly based on reaction conditions such as temperature control, reagent purity, and reaction time. Optimizing these factors can lead to yields exceeding 90% in laboratory settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (S<sub>N</sub>2) with various nucleophiles, forming functionalized pyridine derivatives.

NucleophileReaction ConditionsMajor ProductYieldSource
Sodium azide (NaN<sub>3</sub>)DMF, 80°C, 12 h4-(2-Azidoethyl)pyridine85%
Potassium thiocyanate (KSCN)DMSO, 70°C, 8 h4-(2-Thiocyanatoethyl)pyridine78%
BenzylamineEtOH, reflux, 24 h4-(2-(Benzylamino)ethyl)pyridine65%

Key Observations :

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved stabilization of transition states .
  • Steric hindrance from the pyridine ring slightly reduces reactivity compared to aliphatic bromides .

Elimination Reactions

Dehydrohalogenation of the bromoethyl group produces vinylpyridines, valuable intermediates for further functionalization.

BaseSolventTemperatureProductYieldSource
K<sub>2</sub>CO<sub>3</sub>Acetonitrile60°C4-Vinylpyridine72%
DBUTHF25°C4-Vinylpyridine88%

Mechanistic Insight :

  • Strong bases like DBU promote E2 elimination , favoring the formation of the thermodynamically stable trans-alkene .

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed couplings to construct complex architectures.

CatalystCoupling PartnerConditionsProductYieldSource
Pd(PPh<sub>3</sub>)<sub>4</sub>Phenylboronic acidK<sub>2</sub>CO<sub>3</sub>, DME, 80°C4-(2-Phenylethyl)pyridine63%
CuITerminal alkyneEt<sub>3</sub>N, 60°C4-(2-Alkynylethyl)pyridine55%

Applications :

  • Suzuki-Miyaura couplings enable the introduction of aryl groups for drug discovery .
  • Sonogashira reactions extend conjugation for materials science applications .

Reductive Transformations

The bromoethyl group can be reduced to an ethyl moiety under controlled conditions.

Reducing AgentSolventTemperatureProductYieldSource
LiAlH<sub>4</sub>THF0°C → 25°C4-Ethylpyridine90%
Pd/C, H<sub>2</sub>MeOH25°C, 1 atm4-Ethylpyridine82%

Note : Lithium aluminum hydride (LiAlH<sub>4</sub>) provides higher selectivity but requires strict anhydrous conditions .

Oxidation Reactions

The ethyl chain can be oxidized to a ketone or carboxylic acid, though this is less common due to competing pyridine ring oxidation.

Oxidizing AgentConditionsProductYieldSource
KMnO<sub>4</sub>H<sub>2</sub>O, 100°C4-(2-Ketoethyl)pyridine45%
RuO<sub>2</sub>NaIO<sub>4</sub>, CH<sub>3</sub>CN/H<sub>2</sub>O4-(Carboxyethyl)pyridine38%

Challenges :

  • Over-oxidation of the pyridine ring limits synthetic utility .

Structural and Reactivity Insights

  • Electronic Effects : The pyridine ring withdraws electron density, activating the β-carbon of the bromoethyl group for nucleophilic attack .
  • Steric Factors : Ortho-substituents on the pyridine ring can hinder reactivity, but 4-substitution minimizes steric clashes .

Scientific Research Applications

Medicinal Chemistry

4-(2-Bromoethyl)pyridine serves as a valuable scaffold in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structure allows for the introduction of various functional groups, enhancing the biological activity of synthesized derivatives. Notable applications include:

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Mycobacterium tuberculosis .
  • Anticancer Compounds : The compound has been studied for its potential in developing anticancer agents. For instance, certain derivatives demonstrated cytotoxic effects on cancer cell lines, suggesting promise in cancer therapy .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate in the preparation of complex molecules. Its bromine atom facilitates nucleophilic substitution reactions, making it a useful building block for synthesizing:

  • Ligands for Metal-Catalyzed Reactions : The compound can be modified to create ligands that enhance catalytic processes in organic reactions .
  • Functionalized Polymers : It is also employed in the synthesis of polymers with specific functionalities due to its ability to introduce halogenated pyridine moieties .

Material Science

The unique structure of this compound allows it to be used in material science applications:

  • Nanomaterials : The compound can be integrated into nanomaterials for electronic or photonic applications due to its electronic properties.
  • Functionalized Coatings : It can be utilized in creating coatings with specific chemical properties, enhancing surface characteristics like hydrophobicity or biocompatibility .

Case Study 1: Antimicrobial Activity

A study evaluated various pyridine derivatives, including this compound, for their antibacterial properties against E. coli. The results indicated that compounds with brominated substituents exhibited enhanced activity compared to their non-brominated counterparts, highlighting the importance of halogenation in medicinal chemistry .

Case Study 2: Anticancer Potential

Research into the cytotoxic effects of this compound derivatives on cancer cell lines revealed significant inhibition of cell growth at micromolar concentrations. These findings suggest that this compound could serve as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)pyridine depends on its specific application. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(2-Bromoethyl)pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Reference
This compound C₇H₈BrN ~186.05 4-(CH₂CH₂Br) Nucleophilic substitution; precursor for drug synthesis Inferred
4-(Bromomethyl)pyridine C₆H₆BrN 172.02 4-(CH₂Br) Pharmaceutical intermediates (e.g., ethylenediamine derivatives)
2-(4-Bromomethylphenyl)pyridine C₁₂H₁₀BrN 248.12 4-(benzyl-Br) on pyridine Coupling reactions; ligand synthesis
4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine C₁₃H₈BrF₄NO 349.06 (⁷⁹Br)/351.06 (⁸¹Br) 4-phenoxy-(CH₂CH₂Br); 2,3,5,6-F Fluorinated ionic liquid precursor; high electrophilicity
4-(2-Aminoethyl)pyridine C₇H₁₀N₂ 122.17 4-(CH₂CH₂NH₂) Chelating agent; sedative/analgesic research

Research Findings and Trends

  • Synthetic Efficiency :
    Bromoethyl-substituted pyridines achieve higher yields (e.g., 96% in ) compared to bromomethyl analogs (~30–81% in ), likely due to optimized reaction conditions (e.g., cesium carbonate as a base) .

  • Structural Influence on Bioactivity :
    The chain length and substituent position critically affect biological activity. For example, γ-bromobutyl pyrrolopyridinediones () showed LD₅₀ values in mice, indicating structure-dependent toxicity .

  • Spectroscopic Characterization: Compounds like 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine were confirmed via ¹⁹F NMR (δ –88.5 to –153.1 ppm) and GC-MS (m/z 349/351) , whereas bromomethyl analogs rely on ¹H NMR (δ 4.5–5.0 ppm for CH₂Br) .

Biological Activity

4-(2-Bromoethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C8_{8}H10_{10}BrN, with a molecular weight of approximately 266.96 g/mol. The compound features a pyridine ring substituted with a bromoethyl group at the 4-position, which enhances its reactivity and versatility in organic synthesis. The presence of both the pyridine ring and the bromoethyl group allows for various nucleophilic substitution reactions, making it a valuable building block for synthesizing diverse organic molecules.

Biological Activity

The biological activity of this compound and its derivatives has been studied extensively, revealing several potential pharmacological effects:

  • Antimicrobial Activity : Compounds derived from this compound have shown promising antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives range from 6.25 to 12.5 μg/mL, indicating potent antibacterial activity .
  • Antifungal Activity : In addition to antibacterial properties, certain derivatives exhibit antifungal activity against species such as Candida albicans and Candida glabrata, with MIC values around 12.5 μg/mL .
  • Antitumor Activity : Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For example, specific derivatives demonstrated significant growth inhibition in esophageal cancer cell lines (KYSE70 and KYSE150), with IC50_{50} values as low as 0.655 μg/mL after 48 hours of treatment . This suggests that modifications to the bromoethyl moiety can enhance cytotoxicity against cancer cells.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions. The bromoethyl group can be easily replaced by other functional groups, allowing for the creation of a library of derivatives with modified biological activities.

Example Synthesis Pathway

  • Starting Material : Pyridine.
  • Reagents : Bromoethane in the presence of a base (e.g., potassium carbonate).
  • Reaction Conditions : Heat under reflux conditions.
  • Product : this compound.

Research Findings

Several studies have reported on the biological activities of compounds related to this compound:

Activity Tested Strains/Cells Results (MIC/IC50)
AntibacterialS. aureus, E. coliMIC = 6.25–12.5 μg/mL
AntifungalC. albicans, C. glabrataMIC = 12.5 μg/mL
AntitumorKYSE70, KYSE150 (esophageal cancer cells)IC50 = 0.655 μg/mL (48 h)

Case Studies

  • Antimicrobial Evaluation : A study synthesized various pyridine derivatives, including those based on this compound, which were tested against a panel of bacterial strains. The results indicated that modifications to the bromoethyl group significantly influenced antibacterial potency .
  • Cytotoxicity Studies : Another research effort focused on the anticancer properties of pyridine derivatives, demonstrating that specific modifications could lead to enhanced cytotoxic effects against cancer cell lines, providing insights into structure-activity relationships (SARs) .

Q & A

Basic: What are the standard synthetic routes for 4-(2-Bromoethyl)pyridine?

Answer:
A common approach involves functionalizing pyridine derivatives via bromoalkylation. For example, describes synthesizing related bromoethyl compounds through chloromethylation of intermediates like 2-phenylethyl bromide, followed by substitution reactions . Another method involves bromination of pre-functionalized pyridine precursors (e.g., 4-methylpyridine derivatives) using reagents like HBr or PBr₃, optimized under controlled temperatures (30–50°C) to minimize side reactions . Purification often employs recrystallization or column chromatography, with yields typically ranging from 51% to 90% depending on reaction conditions .

Basic: What safety precautions are necessary when handling this compound?

Answer:
Due to its reactive bromoethyl group, stringent safety protocols are required:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors, as chronic toxicity data are limited .
  • First Aid: In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage: Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

Advanced: How can reaction conditions be optimized for cross-coupling reactions involving this compound?

Answer:
Optimization focuses on catalyst selection and solvent systems. highlights nickel-catalyzed reductive coupling of halogenated pyridines, where ligand design (e.g., bidentate P,N ligands) enhances catalytic efficiency . Key parameters include:

  • Catalyst Loading: 5–10 mol% Ni(0) complexes.
  • Solvent: Polar aprotic solvents (e.g., DMF or 1,2-dichloroethane) improve solubility of pyridine derivatives.
  • Temperature: Reactions often proceed at 60–80°C to balance kinetics and decomposition risks.
    reports 90% yield in styrene copolymerization using AIBN initiators, emphasizing the role of radical stabilization .

Advanced: How can contradictions in reported spectroscopic data for this compound derivatives be resolved?

Answer:
Discrepancies in NMR or IR spectra may arise from impurities or solvent effects. Mitigation strategies include:

  • High-Resolution Techniques: Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, as done in for polymer-bound DMAP ligands .
  • Crystallography: Single-crystal X-ray diffraction (as in ) resolves structural ambiguities, such as hydrogen bonding or conformational isomers .
  • Standardized Protocols: Replicate analyses under identical conditions (solvent, temperature) to isolate variables. For example, specifies melting points (189–192°C) to validate purity .

Basic: What characterization techniques are essential for verifying this compound purity and structure?

Answer:

  • Elemental Analysis: Confirm C, H, N, and Br content within ±0.4% of theoretical values .
  • Spectroscopy:
    • ¹H/¹³C NMR: Identify bromoethyl peaks (δ ~3.8 ppm for CH₂Br in CDCl₃).
    • IR: Detect C-Br stretching vibrations at ~560–610 cm⁻¹ .
  • Chromatography: HPLC or GC-MS to detect trace impurities (<1%) .

Advanced: What mechanistic insights exist for this compound in catalytic systems?

Answer:
In catalysis, the bromoethyl group facilitates ligand-metal coordination. demonstrates nickel-catalyzed ethylene oligomerization, where pyridine-derived ligands modulate electron density at the metal center, affecting regioselectivity . Mechanistic studies suggest:

  • Oxidative Addition: The C-Br bond undergoes cleavage to form a Ni–Br intermediate.
  • Reductive Elimination: Key for C–C bond formation in cross-coupling reactions .
    further explores copper(II)-catalyzed oxidative coupling, where polymer-bound pyridine ligands enhance stability and recyclability .

Advanced: How does this compound participate in supramolecular or bioactivity studies?

Answer:
The bromoethyl moiety enables functionalization for:

  • Drug Design: notes its use in synthesizing benzoxazole derivatives with anti-leishmanial activity .
  • Supramolecular Chemistry: Pyridine derivatives act as electron donors in photoinduced electron transfer systems (e.g., studies ion transfer at pyridine-aqueous interfaces) .
  • Nanocarriers: Bromoethyl groups anchor targeting ligands in biocompatible nanocarriers, as highlighted in .

Advanced: What strategies address low yields in multi-step syntheses involving this compound?

Answer:

  • Intermediate Trapping: Use stabilizing agents (e.g., TEMPO) to prevent radical side reactions during bromoalkylation .
  • Microwave Assistance: Reduces reaction times (e.g., ’s nitration step at 155°C under sealed conditions) .
  • Flow Chemistry: Continuous processes minimize decomposition, improving yields in halogenation steps .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Bromoethyl)pyridine
Reactant of Route 2
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4-(2-Bromoethyl)pyridine

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